3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid
Description
This compound features a benzoic acid backbone substituted at the meta position with an amide-linked 2-methyl-4,5,6,7-tetrahydrobenzofuran group. The tetrahydrobenzofuran moiety introduces rigidity and lipophilicity, while the carboxylic acid and amide groups enable hydrogen bonding, influencing solubility and crystallinity.
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-15(13-7-2-3-8-14(13)22-10)16(19)18-12-6-4-5-11(9-12)17(20)21/h4-6,9H,2-3,7-8H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIRFGYREKCEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H17NO4
- Molecular Weight : 299.32 g/mol
- CAS Number : 335394-27-9
- SMILES Notation : CC1=C(C2=C(O1)CCCC2)C(=O)NCCCC(=O)O
The compound features a benzofuran moiety which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of benzofuran could inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | HT29 |
| Compound B | 1.98 ± 1.22 | A-431 |
The presence of electron-donating groups on the phenyl ring enhances the cytotoxicity of these compounds against cancer cells .
Anti-inflammatory Activity
The compound has been evaluated for anti-inflammatory effects through various in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential for treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 46.9 |
| S. aureus | 93.7 |
The structure-activity relationship (SAR) analysis shows that modifications in the benzofuran ring can significantly alter antimicrobial efficacy .
Case Studies
-
Case Study on Anticancer Effects :
A recent study explored the anticancer effects of a related benzofuran derivative on breast cancer cells (MCF-7). Results indicated a substantial reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment, attributed to apoptosis induction via caspase activation. -
Case Study on Inflammatory Response :
In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound reduced levels of TNF-alpha and IL-6 by approximately 50%, highlighting its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to:
- Inhibition of Cell Proliferation : By interfering with signaling pathways related to cell growth.
- Induction of Apoptosis : Through the activation of apoptotic pathways involving caspases.
- Modulation of Immune Response : By downregulating pro-inflammatory cytokines.
Chemical Reactions Analysis
Amide Bond Formation
The amide linkage between the tetrahydrobenzofuran carbonyl group and the 3-aminobenzoic acid is synthesized via carbodiimide-mediated coupling :
Alternative methods include HATU-mediated coupling (yield: 88–94%) or mixed anhydride approaches using ClCO₂Et .
Functionalization of the Benzoic Acid Group
The carboxylic acid group undergoes esterification or salt formation for derivatization:
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Methyl ester formation : Treatment with CH₃OH/H₂SO₄ (70–80°C, 6 hours) yields the ester derivative .
-
Metal salt synthesis : Reaction with NaOH or KOH in aqueous ethanol produces water-soluble salts for pharmaceutical formulations .
Ring-Opening and Degradation Reactions
Under strong acidic or basic conditions, the tetrahydrobenzofuran ring undergoes hydrolysis :
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Acidic hydrolysis (HCl, reflux): Cleavage of the furan ring to form a diketone intermediate .
-
Basic hydrolysis (NaOH, 80°C): Degradation into substituted cyclohexanols and benzoic acid derivatives .
Electrophilic Aromatic Substitution
The benzofuran ring participates in halogenation or sulfonation :
| Reaction | Reagents | Position Modified | Reference |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | C-5 or C-6 | |
| Sulfonation | SO₃/H₂SO₄ | C-7 |
Oxidation Reactions
-
Benzoic acid oxidation : Catalytic hydrogenation (H₂/Pd-C) reduces the carboxylic acid to a benzyl alcohol (yield: 65%) .
-
Furan ring oxidation : Ozonolysis or KMnO₄ oxidizes the tetrahydrobenzofuran to a lactone (yield: 50–60%) .
Key Stability and Reactivity Findings
Comparison with Similar Compounds
4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric Acid
- Structural Differences : The para-substituted butyric acid replaces the meta-benzoic acid group .
- Implications: Solubility: The shorter aliphatic chain (butyric acid) may enhance aqueous solubility compared to the aromatic benzoic acid. Bioactivity: The butyric acid derivative is noted for use in plant cell culture, suggesting unique biological interactions .
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Derivatives
- Structural Differences: A sulfur-containing tetrahydrobenzo[b]thiophene replaces the oxygen-based benzofuran. Examples include 2-(3,4-dimethoxy-benzoylamino) derivatives .
- Implications :
Triazine-Linked Benzoic Acid Derivatives
- Example: 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (Compound 4i) .
- Structural Differences: A triazine ring replaces the tetrahydrobenzofuran, with additional phenoxy substituents.
- Thermal Stability: Higher melting point (217.5–220°C) suggests strong crystalline packing, possibly due to planar triazine stacking .
Thiazolo[5,4-c]pyridine-Benzoic Acid Hybrids
- Example: 4-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-3-({[5-(propan-2-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl]carbonyl}amino)benzoic acid (D1Q ligand) .
- Structural Differences : A thiazolo-pyridine system replaces the benzofuran, with a chlorophenyl substituent.
- Stereochemistry: The fused thiazole-pyridine introduces chiral centers, complicating synthesis compared to the simpler benzofuran .
Comparative Analysis Table
Research Findings and Challenges
- Synthetic Complexity : The target compound’s tetrahydrobenzofuran and amide linkage requires multi-step synthesis, similar to thiazolo-pyridine hybrids but less demanding than triazine derivatives .
- Analytical Challenges : Benzoic acid derivatives often exhibit low recovery rates in environmental analyses (e.g., <50% recovery for benzoic acid in soil studies) .
- Hydrogen Bonding : The amide and carboxylic acid groups enable robust hydrogen-bonding networks, critical for crystal packing (as per Etter’s graph-set analysis) .
Q & A
Q. What are common synthetic routes for preparing the tetrahydrobenzofuran core in this compound?
The tetrahydrobenzofuran moiety can be synthesized via cascade [3,3]-sigmatropic rearrangements followed by aromatization, as demonstrated in benzofuran-derived natural product syntheses. For example, a cyclization strategy using substituted dihydroxy precursors under acidic conditions can yield the fused tetrahydrobenzofuran structure . Key steps include optimizing reaction time (e.g., 12–24 hours) and temperature (80–100°C) to prevent side reactions.
Q. Which characterization techniques are critical for confirming the structure of this compound?
Essential methods include:
- NMR Spectroscopy : 1D H and C NMR to identify proton environments and carbonyl groups. Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .
- FTIR : Confirmation of amide (C=O stretch at ~1650–1700 cm) and carboxylic acid (broad O-H stretch at ~2500–3300 cm) functionalities.
- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .
Q. What role does the benzoic acid moiety play in the compound’s physicochemical properties?
The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, aqueous buffers) and facilitates salt formation for crystallography. It also provides a site for functionalization (e.g., esterification) to modulate bioavailability .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Discrepancies in NMR assignments (e.g., missing signals due to overlap, as seen in δ 171.4–173.0 ppm for triazine derivatives ) require:
Q. What strategies optimize low yields in amide coupling steps during synthesis?
Low yields often arise from steric hindrance or poor nucleophilicity. Solutions include:
Q. How can computational methods predict the compound’s biological interactions?
Molecular docking studies using software like AutoDock Vina can model interactions with target proteins (e.g., kinases or GPCRs). Key parameters include:
- Binding Affinity : Calculated ΔG values to prioritize high-affinity analogs.
- Pharmacophore Mapping : Alignment of the benzoic acid and tetrahydrobenzofuran groups with active site residues .
Q. What experimental approaches address poor stability in aqueous buffers?
- pH Adjustment : Stabilize the compound near its pKa (typically ~4.5 for benzoic acid derivatives) to minimize hydrolysis.
- Lyophilization : Formulate as a lyophilized powder to enhance shelf life.
- Protective Group Strategies : Temporarily mask the carboxylic acid with tert-butyl esters during storage .
Methodological Considerations
Q. How to design a scalable purification protocol for this compound?
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc).
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
- Mass-Directed Prep-HPLC : For challenging separations, employ C18 columns with acetonitrile/water (0.1% TFA) .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- LC-MS Stability Assays : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via time-course MS.
- Circular Dichroism : Track conformational changes in buffered solutions .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and observed melting points?
Deviations may stem from polymorphic forms or impurities. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
